molecular formula C16H9BrF3N3O3 B5054875 6-bromo-2-methyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone

6-bromo-2-methyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone

Cat. No.: B5054875
M. Wt: 428.16 g/mol
InChI Key: PRASHQQRBNZTKU-UHFFFAOYSA-N
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Description

6-bromo-2-methyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a quinazolinone derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 6-bromo-2-methyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone is not fully understood. However, studies have shown that it may work by inhibiting certain enzymes involved in cancer cell growth and inflammation. It may also work by disrupting the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant damage to normal cells. It has been found to have a good bioavailability and can easily penetrate cell membranes. It has also been found to have a long half-life, which makes it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-2-methyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone in lab experiments include its high purity, high yield, and low toxicity profile. However, its limitations include the need for further research to fully understand its mechanism of action and its potential side effects.

Future Directions

There are several future directions for research on 6-bromo-2-methyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone. One direction is to study its potential as a drug for cancer treatment. Another direction is to study its potential as a drug for reducing inflammation. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, research on the synthesis of this compound using more sustainable methods is also needed.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in the field of medicine. It has been synthesized using various methods and has been found to have a low toxicity profile and good bioavailability. Further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 6-bromo-2-methyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone has been achieved through various methods. One such method is the reaction of 2-methyl-3-[4-nitro-3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one with bromine in acetic acid. Another method involves the reaction of 2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one with bromine in acetic acid in the presence of copper powder. These methods have been found to yield high purity and yield of the compound.

Scientific Research Applications

The compound 6-bromo-2-methyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone has been found to have potential applications in the field of medicine. It has been studied for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory activity and has shown potential in reducing inflammation. Additionally, it has been studied for its antifungal and antibacterial activity.

Properties

IUPAC Name

6-bromo-2-methyl-3-[4-nitro-3-(trifluoromethyl)phenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrF3N3O3/c1-8-21-13-4-2-9(17)6-11(13)15(24)22(8)10-3-5-14(23(25)26)12(7-10)16(18,19)20/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRASHQQRBNZTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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